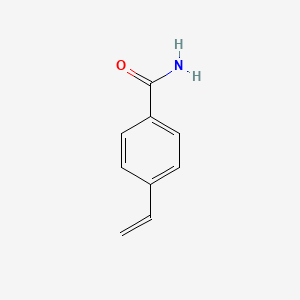

4-Vinylbenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-ethenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCIQZMEGLCRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301326 | |

| Record name | 4-Vinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3661-73-2 | |

| Record name | NSC142463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization and Copolymerization Studies of 4 Vinylbenzamide

Free Radical Polymerization of 4-Vinylbenzamide

Free radical polymerization (FRP) is a fundamental and widely used method for polymerizing vinyl monomers. cmu.eduyoutube.com The process for this compound, a styrenic monomer, follows a characteristic chain-growth mechanism involving initiation, propagation, and termination steps. cmu.eduvt.edu

Rp = kp[M](fk*d[I] / kt)1/2

where kp, kd, and kt are the rate constants for propagation, initiator decomposition, and termination, respectively, and f is the initiator efficiency. studylib.net This equation indicates that the polymerization rate is first order with respect to the monomer concentration and half order with respect to the initiator concentration. studylib.netuvebtech.com

The mechanism proceeds through three main stages:

Initiation: This stage begins with the homolytic cleavage of an initiator, such as a peroxide or an azo compound, to generate primary free radicals (R•). These radicals then add to the vinyl group of a this compound monomer, forming an active monomeric radical. youtube.comvt.edu

Propagation: The newly formed monomer radical rapidly adds to successive monomer units in a head-to-tail fashion. This process extends the polymer chain, with the radical active site regenerating at the end of the growing chain after each addition. youtube.comcmu.edu

Termination: The growth of a polymer chain ceases through termination reactions. The two primary mechanisms for termination are combination (coupling), where two growing radical chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains (one saturated and one with a terminal double bond). cmu.educmu.edu

Chain transfer reactions can also occur, where the radical activity is transferred to a monomer, solvent, or a dedicated chain transfer agent, which terminates one polymer chain and initiates a new one. cmu.edu

Initiator Type and Concentration: Common initiators for free radical polymerization include benzoyl peroxide and 2,2'-azobisisobutyronitrile (AIBN). studylib.net Increasing the initiator concentration leads to a higher concentration of primary radicals, which increases the rate of polymerization. uvebtech.com However, this also results in the formation of a larger number of shorter polymer chains, thereby decreasing the average molecular weight. frontiersin.org

Temperature: Higher reaction temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate. frontiersin.org Temperature also affects the rates of propagation and termination, influencing the final molecular weight.

Solvent: The choice of solvent can affect polymerization kinetics through chain transfer reactions. Solvents with labile atoms can act as chain transfer agents, leading to a reduction in the polymer's molecular weight. cmu.edu

For styrenic monomers, the polymerization process can be influenced by the "gel effect" or autoacceleration at high conversions, where an increase in viscosity reduces the rate of termination, leading to a rapid increase in polymerization rate and molecular weight. mcmaster.ca

The synthesis of poly(this compound) homopolymers via conventional free radical polymerization can be carried out using standard laboratory techniques. A typical procedure involves dissolving the this compound monomer and a radical initiator (e.g., AIBN) in a suitable solvent, such as dioxane or dimethylformamide (DMF). rsc.org The solution is first deoxygenated to prevent inhibition of the radical process, typically through several freeze-pump-thaw cycles. rsc.org The reaction mixture is then heated to a temperature sufficient to induce initiator decomposition (e.g., 60-90°C for AIBN) and maintained for a predetermined period to achieve the desired monomer conversion. rsc.org The resulting polymer is typically isolated by precipitation into a non-solvent, such as methanol or hexane, followed by filtration and drying under vacuum. rsc.org

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad polydispersity, controlled/living polymerization techniques have been applied to this compound and its derivatives. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions (PDI < 1.5), and complex architectures like block copolymers. vt.edu

Anionic polymerization of N,N-dialkyl-4-vinylbenzamides has been demonstrated to proceed in a living manner, yielding polymers with well-defined structures. acs.org This technique is powerful for creating polymers with narrow molecular weight distributions and predictable molecular weights based on the monomer-to-initiator molar ratio. semanticscholar.org

The polymerization is typically carried out at low temperatures (-78 °C) in a polar aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the propagating carbanionic species. acs.org A variety of initiators can be used, including alkali metal naphthalenides (e.g., sodium naphthalenide, potassium naphthalenide) and organolithium compounds. acs.orgacs.org The reaction is highly sensitive to protic impurities and requires stringent anhydrous and anaerobic conditions. semanticscholar.org

Studies have shown that various N,N-dialkyl substituted this compound monomers, such as N,N-dimethyl-, N,N-diethyl-, and N,N-dipropyl-4-vinylbenzamide, undergo successful living anionic polymerization. acs.org The polymerization proceeds exclusively through the vinyl group, leaving the amide functionality intact. acs.org The resulting polymers exhibit quantitative yields, predictable molecular weights, and narrow polydispersity indices (PDI), confirming the living nature of the polymerization where chain transfer and termination reactions are effectively absent. acs.org

| Run | Initiator | Yield (%) | Mn (calc) | Mn (obs) | Mw/Mn (PDI) |

|---|---|---|---|---|---|

| 1 | Na-Naph | 99 | 10,200 | 10,500 | 1.07 |

| 2 | K-Naph | 99 | 10,400 | 10,100 | 1.08 |

| 3 | Oligo(α-MeSt)-Li₂ | 98 | 20,100 | 20,500 | 1.08 |

| 4 | Oligo(α-MeSt)-Na₂ | 99 | 20,500 | 20,200 | 1.08 |

| 5 | Oligo(α-MeSt)-K₂ | 99 | 20,300 | 20,600 | 1.07 |

| 6 | Cumyl-K | 99 | 5,300 | 5,200 | 1.09 |

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique applicable to a wide range of monomers under relatively mild conditions. nih.gov The control in RAFT is achieved by adding a specific chain transfer agent (RAFT agent), typically a thiocarbonylthio compound, to a conventional free radical polymerization system. researchgate.net This process establishes a rapid equilibrium between active, propagating radical chains and dormant polymer chains, allowing all chains to grow simultaneously and leading to polymers with low PDI and predictable molecular weights. researchgate.net

While specific studies focusing solely on this compound are not extensively detailed, the successful RAFT polymerization of structurally similar monomers like 4-vinylbenzaldehyde (VBA) demonstrates the applicability of this method. nih.gov For VBA, polymerization using a trithiocarbonate RAFT agent (S-1-dodecyl-*S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, DDMAT) and an AIBN initiator in solvents like 1,4-dioxane at 70-75 °C yielded well-defined polymers. nih.gov The resulting poly(vinylbenzaldehyde) had controlled molecular weights and low polydispersities (PDI < 1.17). nih.gov The living character was confirmed by the linear relationship between the number-average molecular weight (Mn) and monomer conversion. nih.gov

These findings suggest that a similar approach would be effective for this compound and its N-substituted derivatives. The choice of RAFT agent is crucial and depends on the reactivity of the monomer. For styrenic monomers, dithiobenzoates and trithiocarbonates are generally effective RAFT agents. The ability to perform RAFT polymerization under less stringent conditions than anionic polymerization makes it an attractive method for synthesizing well-defined polymers based on this compound for various applications. nih.gov

Atom Transfer Radical Polymerization (ATRP) Applications

Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. While specific studies detailing the ATRP of this compound are not extensively documented in publicly available literature, the principles of ATRP can be applied to this monomer based on research conducted on structurally similar vinyl monomers, such as styrenes and acrylamides.

The ATRP of a vinyl monomer like this compound would typically involve a transition metal catalyst, often a copper(I) complex with a suitable ligand, an initiator with a transferable halogen atom, and a solvent. The polymerization proceeds through a reversible activation-deactivation equilibrium between dormant species (polymer chains with a terminal halogen) and active propagating radicals. This equilibrium minimizes termination reactions, allowing for controlled polymer growth.

For the ATRP of this compound, a typical experimental setup might involve the following components:

Monomer: this compound

Initiator: An alkyl halide such as ethyl α-bromoisobutyrate (EBiB) or a benzyl halide.

Catalyst: A copper(I) halide, for example, copper(I) bromide (CuBr).

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or a bipyridine derivative, to solubilize the copper catalyst and tune its reactivity.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would likely be suitable to dissolve the monomer and the resulting polymer.

The progress of the polymerization would be monitored by techniques such as ¹H NMR spectroscopy to follow monomer conversion and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the resulting poly(this compound). A successful ATRP would be characterized by a linear increase in molecular weight with monomer conversion and a low PDI, typically below 1.5.

Table 1: Hypothetical Parameters for ATRP of this compound

| Parameter | Example | Purpose |

| Monomer | This compound | The building block of the polymer chain. |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial growing chain end. |

| Catalyst | Copper(I) Bromide (CuBr) | Mediates the activation/deactivation equilibrium. |

| Ligand | PMDETA | Solubilizes the catalyst and controls its activity. |

| Solvent | Dimethylformamide (DMF) | Dissolves reactants and the resulting polymer. |

| Temperature | 60-90 °C | Influences the rate of polymerization. |

Copolymerization with Diverse Monomers

Copolymerization is a powerful strategy to create materials with a wide range of properties by combining two or more different monomers. The incorporation of this compound into copolymers can impart specific functionalities, such as hydrophilicity and hydrogen bonding capabilities, owing to its amide group.

Synthesis of Random Copolymers (e.g., with Methacrylamide Derivatives)

The synthesis of random copolymers of this compound with methacrylamide derivatives, such as N-isopropylacrylamide (NIPAM) or N,N-dimethylacrylamide (DMAA), can be achieved through controlled radical polymerization techniques like ATRP or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for the preparation of copolymers with a statistical distribution of monomer units along the polymer chain and controlled molecular weights and compositions.

Table 2: Illustrative Example of Random Copolymerization Conditions

| Monomer 1 | Monomer 2 | Polymerization Technique | Initiator | Catalyst/Ligand | Solvent |

| This compound | N-isopropylacrylamide | ATRP | EBiB | CuBr/PMDETA | DMF |

| This compound | N,N-dimethylacrylamide | RAFT | AIBN | Trithiocarbonate CTA | Dioxane |

Design and Synthesis of Block and Graft Copolymers

Block Copolymers:

Block copolymers containing a poly(this compound) segment can be synthesized using controlled/"living" polymerization methods. A common strategy is sequential monomer addition. In this approach, a first block is synthesized by polymerizing one monomer, and upon its completion, the second monomer is added to the reaction mixture to grow the second block from the active chain ends of the first block.

For example, a poly(styrene)-b-poly(this compound) diblock copolymer could be synthesized by first polymerizing styrene using ATRP to create a polystyrene macroinitiator with a terminal halogen atom. This macroinitiator is then used to initiate the ATRP of this compound, resulting in the formation of the diblock copolymer. The successful synthesis would be confirmed by an increase in molecular weight observed via GPC after the polymerization of the second block, while maintaining a low PDI.

Graft Copolymers:

Graft copolymers featuring poly(this compound) side chains can be prepared using three main strategies: "grafting-from," "grafting-onto," and "grafting-through" nih.gov.

"Grafting-from": This method involves initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. For example, a polymer backbone containing initiator moieties (e.g., benzyl halide groups) can be used as a macroinitiator for the ATRP of this compound.

"Grafting-onto": In this approach, pre-synthesized poly(this compound) chains with reactive end-groups are attached to a polymer backbone with complementary functional groups.

"Grafting-through": This strategy involves the copolymerization of a conventional monomer with a macromonomer of poly(this compound) that has a polymerizable group at one end.

Investigation of Monomer Reactivity Ratios in Copolymerization

The monomer reactivity ratios, r₁ and r₂, are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same or the other monomer. These ratios determine the composition of the resulting copolymer and the distribution of monomer units along the chain.

The determination of reactivity ratios for the copolymerization of this compound (M₁) with a comonomer (M₂) would typically involve carrying out a series of copolymerizations with different initial monomer feed ratios. The composition of the resulting copolymers, usually at low conversion, is then determined using techniques like ¹H NMR or elemental analysis. The data is then fitted to the Mayo-Lewis equation or other models to calculate the reactivity ratios.

While experimentally determined reactivity ratios for this compound with various comonomers are not widely published, estimations can be made using the Alfrey-Price Q-e scheme. This scheme assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. Based on the structure of this compound (a styrene derivative with an electron-withdrawing amide group), it would be expected to have Q and e values that influence its copolymerization behavior. For instance, in copolymerization with an electron-rich monomer, there might be a tendency towards alternation.

Chemical Reactivity and Transformation Studies of 4 Vinylbenzamide

The chemical transformations of 4-vinylbenzamide are primarily dictated by its three key functional components: the aromatic ring, the amide group, and the vinyl substituent. These components can undergo independent or cooperative reactions, leading to a variety of complex organic molecules.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The presence of substituents on the benzene (B151609) ring significantly influences both the rate and the regioselectivity of EAS. For this compound, the amide group is typically an electron-withdrawing group, directing incoming electrophiles to the meta position and deactivating the ring towards EAS. The vinyl group, while potentially activating due to its electron-donating resonance effect, can also be susceptible to electrophilic attack itself, or its electronic influence might be less dominant than the amide group's deactivating effect. Specific studies detailing direct electrophilic aromatic substitutions on this compound are less prevalent in the retrieved literature compared to other reaction types. However, general principles suggest that EAS reactions on this compound would likely proceed with reduced reactivity compared to unsubstituted benzene, with potential meta substitution relative to the amide group, though the vinyl group's influence could complicate this prediction.

Nucleophilic Aromatic Substitution (NAS) typically requires strongly electron-withdrawing groups positioned ortho or para to a leaving group (like a halide) and is generally less common than EAS for simple aromatic systems. While this compound does not inherently possess a leaving group on the aromatic ring for direct NAS, related substituted benzamides might exhibit such reactivity. For instance, the trifluoromethoxy group in certain vinylbenzamide derivatives has been noted to participate in nucleophilic substitution reactions benchchem.com. The amide nitrogen itself can also act as a nucleophile or directing group in certain metal-catalyzed transformations.

Metal-Catalyzed Cross-Coupling Reactions on Benzamide (B126) Frameworks

Metal-catalyzed cross-coupling reactions represent a significant area of transformation for molecules like this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for building molecular complexity.

One notable example is the synthesis of N-methyl-4-vinylbenzamide, which employs a nickel-catalyzed cross-coupling strategy. This method involves reacting 4-bromo-N-methylbenzamide with vinylzinc bromide in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, and lithium iodide, typically at around 65°C under an inert atmosphere vulcanchem.com. This approach highlights the utility of cross-coupling for introducing vinyl functionalities onto benzamide frameworks.

Table 1: Optimal Reaction Conditions for N-Methyl-4-Vinylbenzamide Synthesis

| Parameter | Value/Detail |

| Starting Material | 4-bromo-N-methylbenzamide |

| Coupling Partner | Vinylzinc bromide |

| Catalyst | Ni(dppp)Cl₂ |

| Ligand | 1,3-Bis(diphenylphosphino)propane |

| Additive | Lithium iodide |

| Temperature | 65°C |

| Duration | 8 hours |

| Atmosphere | Inert (nitrogen/argon) |

| Yield | 74% |

Data adapted from vulcanchem.com

Furthermore, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings are applicable to benzamide derivatives. For instance, coupling of this compound or acrylamide (B121943) derivatives with aryl halides has been reported, utilizing catalysts like PdCl₂(dppf)•CH₂Cl₂ thieme-connect.de. These reactions are versatile for attaching various organic fragments to the benzamide core. N-vinylbenzamide and related structures have also been employed as substrates in dual nickel/photoredox-catalyzed asymmetric carbosulfonylation reactions, yielding products with high enantioselectivities uzh.ch. The general mechanism of many cross-coupling reactions involves oxidative addition of an organic halide to a low-valent metal catalyst, followed by transmetallation with an organometallic nucleophile, and finally reductive elimination to form the new bond and regenerate the catalyst wikipedia.orgsigmaaldrich.comnih.gov.

Mechanistic Elucidation of Novel Transformations

Understanding the precise pathways and intermediates involved in the reactions of this compound and its derivatives is crucial for optimizing synthetic routes and designing new transformations. Mechanistic studies often employ kinetic analyses, intermediate identification, and isotopic labeling.

Kinetic Studies for Rate-Determining Steps

Kinetic studies are essential for determining the rates of chemical reactions and identifying the rate-determining step, which is often the slowest step in a reaction mechanism. These studies typically involve monitoring the concentration of reactants and products over time under controlled conditions. For substituted benzamides and related systems, kinetic investigations have provided insights into how electronic and steric effects of substituents influence reaction rates. For example, kinetic studies on related oxazolinone systems reacting with amines have shown that electronic effects of substituents on the aryl ring moderately influence reactivity, with electron-withdrawing groups generally increasing reaction rates eujournal.org.

Various analytical techniques, such as Differential Scanning Calorimetry (DSC), are employed for kinetic analysis, allowing for the determination of parameters like activation energy (Ea), pre-exponential factor (A), and reaction order tainstruments.comnoaa.govfz-juelich.denetzsch.com. These parameters, often fitted to the Arrhenius equation (k(T) = A exp(-Ea/RT)), provide quantitative data on reaction kinetics and can be used to predict reaction behavior under different conditions noaa.govnetzsch.com.

Table 2: Key Parameters in Kinetic Studies

| Parameter | Description | Significance |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. | Indicates how fast a reaction proceeds. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Dictates the temperature dependence of the reaction rate; lower Ea means faster reaction at a given temperature. |

| Pre-exponential Factor (A) | Also known as the frequency factor, it relates to the frequency of collisions between reactant molecules with the correct orientation. | Influences the reaction rate, representing the rate constant at infinite temperature in the Arrhenius equation. |

| Reaction Order (n) | The exponent of the concentration of a reactant in the rate law. | Describes how the reaction rate depends on the concentration of specific reactants. |

General principles derived from tainstruments.comnoaa.govnetzsch.com

Identification of Reaction Intermediates

Reaction intermediates are transient, high-energy species formed during a reaction mechanism that are subsequently consumed to form products. Their identification is critical for validating proposed reaction pathways. These intermediates are typically short-lived and exist in low concentrations, making their detection challenging. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and mass spectrometry, often coupled with computational methods like Density Functional Theory (DFT), are employed for their characterization savemyexams.comacs.orglumenlearning.comrsc.orgslideshare.net.

For transformations involving this compound, potential intermediates could include carbocations, radicals, or organometallic species, depending on the specific reaction conditions and catalysts used. For example, mechanistic studies of imide formation have successfully identified putative intermediates whiterose.ac.uk. The ability to spectroscopically detect and computationally model these species provides strong evidence for proposed reaction mechanisms savemyexams.comlumenlearning.com.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby elucidating reaction mechanisms and pathways. This involves synthesizing a molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). By tracking the distribution of these isotopes in the reaction products, researchers can gain detailed insights into bond-breaking and bond-forming events.

For reactions involving this compound, isotopic labeling can be applied to understand the fate of the vinyl group, the amide moiety, or specific positions on the aromatic ring during transformations like cross-coupling or functionalization. For instance, incorporating ¹³C or ²H labels into starting materials allows for the precise tracking of carbon and hydrogen atoms through complex catalytic cycles nih.govresearchgate.netnih.gov. Isotopic labeling experiments are particularly valuable in catalysis research, helping to elucidate the role of the catalyst and identify key intermediates or transition states numberanalytics.comresearchgate.net. Secondary isotope effects (KIEs), which measure the change in reaction rate when an atom involved in the rate-determining step is replaced by an isotope, can also provide crucial mechanistic information researchgate.net.

Compound List:

this compound

N-methyl-4-vinylbenzamide

4-bromo-N-methylbenzamide

N,N-Diethyl-2-(trifluoromethoxy)-4-vinylbenzamide

N-vinylbenzamide

4-methoxy-N-vinylbenzamide

Acrylamide

N-phenylacrylamide

N-(pivaloyloxy)benzamides

Advanced Spectroscopic and Structural Analysis in Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Vinylbenzamide, NMR provides detailed insights into the connectivity of atoms, the chemical environment of protons and carbons, and can offer information on molecular dynamics.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR for Connectivity)

While 1D ¹H and ¹³C NMR spectra provide fundamental information, multi-dimensional NMR techniques are essential for unambiguously assigning signals and confirming the connectivity within the molecule. Techniques such as COSY (Correlation Spectroscopy) reveal ¹H-¹H scalar couplings, identifying protons that are vicinal or geminal to each other. HSQC (Heteronuclear Single Quantum Correlation) directly correlates protons to the carbons they are attached to, while HMBC (Heteronuclear Multiple Bond Correlation) establishes correlations between protons and carbons separated by two or three bonds. For this compound, these techniques would be used to:

Confirm the presence of the vinyl group by observing correlations between the vinyl protons and their corresponding carbons.

Map the aromatic proton and carbon signals, identifying their positions on the phenyl ring relative to the vinyl and amide substituents.

Confirm the amide linkage by correlating the amide proton (if observable) to the carbonyl carbon and adjacent carbons.

The N,N-dimethyl-4-vinylbenzamide derivative has been characterized using ¹H and ¹³C NMR rsc.org, illustrating the application of these techniques to similar structures.

Electronic Absorption (UV/Vis) and Fluorescence Spectroscopy for Electronic Structure and Optical Properties of Derivatives and Polymers

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Atom Type / Functional Group | Expected Chemical Shift (ppm) | Typical Assignment in this compound |

| ¹H NMR | Vinyl protons (CH₂=CH-) | 4.5 - 6.5 | Signals for the two vinyl protons |

| ¹H NMR | Aromatic protons (Ar-H) | 6.5 - 8.5 | Signals for the phenyl ring protons |

| ¹H NMR | Amide proton (-NH₂) | 5.0 - 8.0 (variable, broad) | Signal for the amide NH₂ protons |

| ¹³C NMR | Vinyl carbons (CH₂=C-) | 110 - 145 | Signals for the two vinyl carbons |

| ¹³C NMR | Aromatic carbons (Ar-C) | 110 - 150 | Signals for the phenyl ring carbons |

| ¹³C NMR | Carbonyl carbon (C=O) | 160 - 180 | Signal for the amide carbonyl carbon |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.

Solid-State NMR for Polymer Microstructure and Dynamics

While solution-state NMR is common, solid-state NMR techniques are valuable when studying this compound in its solid form, particularly if it is polymerized or exists in a crystalline lattice. Solid-state NMR can provide information about the local environment, chain packing, and molecular mobility within the solid state, which are critical for understanding material properties. However, specific solid-state NMR studies on this compound are not detailed in the provided search results.

Isotopic Enrichment Studies (e.g., ¹³C NMR for Mechanistic Insights)

Isotopic enrichment, most commonly with ¹³C (natural abundance ~1.1%), can be employed to enhance NMR signal intensity or to trace the fate of specific atoms during chemical reactions. For instance, if this compound were synthesized using a ¹³C-labeled precursor, ¹³C NMR could provide definitive proof of atom incorporation and help elucidate reaction mechanisms by tracking the labeled carbon atoms through synthetic pathways. While specific isotopic enrichment studies on this compound are not detailed, this methodology is a standard approach in mechanistic organic chemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, analyzes the characteristic vibrational modes of molecules. These techniques are highly effective for identifying functional groups and can provide insights into molecular conformation and intermolecular interactions.

General IR and Raman Spectroscopy of this compound

Infrared (IR) Spectroscopy: IR spectroscopy probes the absorption of infrared radiation by molecular vibrations that cause a change in the molecule's dipole moment. For this compound, characteristic absorption bands are expected from its constituent functional groups:

Amide Group (-CONH₂):

N-H stretching: Typically observed as sharp bands in the region of 3300-3500 cm⁻¹ (primary amides show two bands due to symmetric and asymmetric stretching).

C=O stretching (Amide I band): A strong absorption typically found around 1630-1690 cm⁻¹.

N-H bending (Amide II band): Usually appears in the 1550-1640 cm⁻¹ region.

Vinyl Group (CH₂=CH-):

C=C stretching: A medium to weak band in the 1620-1680 cm⁻¹ range.

=C-H stretching: Bands above 3000 cm⁻¹, typically around 3010-3100 cm⁻¹.

=C-H bending: Characteristic out-of-plane bending vibrations in the fingerprint region.

Phenyl Ring:

Aromatic C-H stretching: Bands typically observed just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H out-of-plane bending: Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.

PubChem rsc.org notes the availability of vapor-phase IR spectra for this compound, and general IR data for benzamide (B126) nist.gov and related compounds nist.gov are available, providing reference points.

Expected IR Absorption Frequencies for this compound

| Functional Group/Bond | Characteristic Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretching | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretching | 3030 - 3100 | Medium |

| Vinyl (C=C) | Stretching | 1620 - 1680 | Medium |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1690 | Strong |

| Amide (N-H) | Bending (Amide II) | 1550 - 1640 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium |

| Vinyl (=C-H) | Out-of-plane Bending | 900 - 1000 | Medium |

Note: These are typical ranges; specific values depend on the molecular environment and experimental conditions.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light by molecular vibrations. It is complementary to IR spectroscopy, as vibrations that are weak or inactive in IR can be strong in Raman, and vice versa. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C stretch. For this compound, Raman spectroscopy would provide characteristic signals for the vinyl C=C bond and the aromatic ring vibrations, offering a unique spectral fingerprint. While specific Raman spectra for this compound are not detailed in the provided results, the technique is broadly applied for molecular structure analysis universallab.orgs-a-s.org.

In Situ IR Spectroscopy for Real-Time Reaction Monitoring

In situ IR spectroscopy allows for the real-time monitoring of chemical reactions by tracking the disappearance of reactant functional groups and the appearance of product functional groups. This technique is invaluable for optimizing reaction conditions, identifying intermediates, and understanding reaction kinetics. While the application of in situ IR spectroscopy to specific reactions involving this compound is not detailed in the provided search results, it represents a powerful method for studying its synthesis or transformations.

X-ray Diffraction (XRD) and Crystallography for Solid-State Molecular and Crystal Structure Elucidation

For this compound, XRD analysis of single crystals would provide:

Precise atomic coordinates for all atoms in the molecule.

Information on molecular conformation, including the planarity of the phenyl and amide groups and the orientation of the vinyl group.

Details about crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., N-H···O in the amide group) and π-π stacking of the phenyl rings.

While direct crystallographic data for this compound itself was not found in the provided search results, XRD studies on related benzamide derivatives and precursors have been reported rsc.orgnih.gov, demonstrating the utility of this technique for elucidating the solid-state structures of such compounds. These studies typically report space group, unit cell dimensions (a, b, c, α, β, γ), and Z (number of molecules per unit cell).

Theoretical and Computational Chemistry Applied to 4 Vinylbenzamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. esisresearch.org By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. chemrxiv.org These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, typically show excellent agreement with experimental data. nih.gov This allows for the confident assignment of specific vibrational modes to observed spectral bands. nih.gov

For a molecule like 4-Vinylbenzamide, DFT can predict the characteristic stretching and bending frequencies associated with its key functional groups. While specific experimental and computational studies on this compound are not widely available, data from similar benzamide (B126) derivatives, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, demonstrate the accuracy of this approach. esisresearch.orgresearchgate.net The table below presents a hypothetical but representative set of predicted vibrational frequencies for this compound based on characteristic group frequencies and DFT studies on analogous structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amide (-CONH2) | ~3500 | Medium |

| N-H Symmetric Stretch | Amide (-CONH2) | ~3400 | Medium |

| C-H Aromatic Stretch | Benzene (B151609) Ring | 3100-3000 | Medium-Weak |

| C-H Vinyl Stretch | Vinyl (-CH=CH2) | 3080-3020 | Medium |

| C=O Stretch (Amide I) | Amide (-CONH2) | ~1680 | Strong |

| N-H Bend (Amide II) | Amide (-CONH2) | ~1620 | Medium-Strong |

| C=C Aromatic Stretch | Benzene Ring | 1600-1450 | Variable |

| C=C Vinyl Stretch | Vinyl (-CH=CH2) | ~1630 | Medium |

| C-N Stretch | Amide (-CONH2) | ~1400 | Medium |

This table is illustrative and based on typical group frequencies and DFT results for similar compounds.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comyoutube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO in this compound determine its reactivity:

HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the vinyl group and the phenyl ring, suggesting these are the primary nucleophilic centers.

LUMO: The distribution of the LUMO points to the most likely sites for nucleophilic attack. The LUMO is likely centered on the vinyl group and the carbonyl carbon of the amide group, identifying them as the electrophilic sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

By mapping the electrostatic potential (ESP) onto the electron density surface, regions of positive and negative potential can be visualized, further identifying sites prone to nucleophilic and electrophilic attack, respectively. scispace.com

| Orbital/Property | Significance | Predicted Location/Value for this compound |

|---|---|---|

| HOMO | Nucleophilic character (electron donation) | Localized on the vinyl group and phenyl ring |

| LUMO | Electrophilic character (electron acceptance) | Localized on the vinyl group and carbonyl carbon |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Moderate gap, indicating potential for polymerization and addition reactions |

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and mapping the entire reaction pathway. The Unified Reaction Valley Approach (URVA) is a powerful computational tool that provides a detailed description of the chemical reaction mechanism. smu.edursc.org URVA analyzes the reaction path and the changes in the vibrational modes of the reacting species as they move from reactants to products. nsf.gov

A key feature of URVA is its focus on the curvature of the reaction path. rsc.orgmorressier.com Maxima in the reaction path curvature correspond to significant chemical events, such as the breaking and forming of bonds, charge transfer, or rehybridization. smu.edu By decomposing this curvature into contributions from different internal coordinates (bond lengths, angles, etc.), a comprehensive picture of the reaction mechanism emerges. rsc.org For this compound, URVA could be employed to study:

Polymerization: Mapping the reaction pathway for the addition of a radical initiator to the vinyl group and the subsequent propagation steps.

Addition Reactions: Elucidating the mechanism of reactions like hydrogenation or halogenation across the vinyl double bond.

This approach allows for the identification of "hidden" intermediates and provides a more complete mechanistic picture than simply analyzing the energies of reactants, products, and the transition state. smu.edu

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how molecules interact. mdpi.com

For systems involving this compound, MD simulations are particularly useful for:

Conformational Analysis of Polymers: For poly(this compound), MD can be used to study the flexibility of the polymer chain, its conformational preferences in different solvents, and properties like the radius of gyration. researchgate.net

Intermolecular Interactions: MD simulations can explicitly model non-covalent interactions, such as the hydrogen bonds that would form between the amide groups of different poly(this compound) chains. researchgate.net Understanding these interactions is crucial for predicting the bulk properties of the polymer, such as its mechanical strength and thermal stability. These simulations can be performed on both all-atom and coarse-grained scales to access different time and length scales of polymer dynamics. tue.nl

Quantitative Structure-Property Relationship (QSPR) Modeling in Polymer Design and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their macroscopic properties. nih.gov In polymer science, QSPR models are developed to predict properties like glass transition temperature, solubility, and mechanical strength based on numerical descriptors derived from the monomer's structure. researchgate.net

For polymers derived from this compound, a QSPR study would involve these steps:

Descriptor Calculation: A large number of numerical descriptors (e.g., topological, electronic, constitutional) are calculated for the this compound repeating unit.

Model Building: Statistical methods, such as partial least squares (PLS) regression, are used to build a mathematical model that links a subset of these descriptors to an experimentally measured property. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.net

Such models can accelerate the design of new polymers by allowing for the in silico prediction of their properties before synthesis, saving significant time and resources.

Chemoinformatics and Computational Screening for Novel Derivatives

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, these techniques can be used for the rational design of new derivatives with enhanced or specific properties.

The process of computational screening typically involves:

Virtual Library Generation: A large virtual library of this compound derivatives is created by systematically modifying its structure (e.g., adding different substituents to the phenyl ring or the amide group). nih.gov

Property Prediction: For each molecule in the library, key properties (e.g., electronic properties via DFT, potential bioactivity via docking simulations) are calculated. researchgate.netresearchgate.net

Screening and Filtering: The library is then filtered based on desired criteria to identify a smaller set of promising candidates for further investigation or synthesis. For instance, derivatives could be screened for improved non-linear optical (NLO) properties or for potential binding affinity to a biological target. researchgate.net

This in silico screening approach is a highly efficient strategy for navigating the vast chemical space to discover novel materials and molecules based on the this compound scaffold.

Advanced Applications of 4 Vinylbenzamide and Its Polymers in Materials Science Research

Functional Polymer Design for Advanced Materials

The incorporation of specific functional groups into polymer chains allows for the creation of materials with precisely controlled properties. The vinyl group on 4-vinylbenzamide provides a reactive site for polymerization, enabling the synthesis of homopolymers and copolymers with diverse architectures and functionalities.

Photoinitiators and Photosensitive Materials

The development of efficient photoinitiators is crucial for photopolymerization processes used in applications like 3D printing, coatings, and lithography. Based on the provided search results, there is no direct mention or research findings detailing the use of this compound specifically as a photoinitiator or within photosensitive material formulations. Current research in this area often focuses on other classes of compounds, such as hexaaryl-bisimidazolyl (HABI) molecules, phosphine (B1218219) oxides, and specific benzoyl compounds sigmaaldrich.comhampfordresearch.comresearchgate.net. Further investigation would be required to ascertain the potential of this compound in photoinitiation systems.

Components in Self-Assembled Systems (e.g., Vesicles)

While the direct formation of vesicles from this compound homopolymers is not explicitly detailed in the reviewed literature, studies have explored the utility of this compound based monomers in creating functional copolymers. These copolymers have been synthesized and investigated for their ability to engage in selective molecular interactions, such as with matrix metalloproteinase-9 (MMP-9) nih.gov. Such specific recognition capabilities are foundational for designing components that can participate in or direct self-assembly processes. Furthermore, related polymers, like polystyrene-block-poly(4-vinylpyridine), have been utilized to engineer nanostructured surfaces through self-assembly techniques, demonstrating the broader potential of vinylpyridine-containing structures in creating ordered materials rsc.org.

| Application Area | Monomer/Polymer Type | Key Finding/Property | Notes |

| Functional Polymer Design | This compound based monomers | Incorporated into random copolymers for selective molecular interactions (e.g., with MMP-9) | Indicates potential for designing polymers with specific recognition properties for advanced applications. |

| Nanostructured Surfaces | Polystyrene-block-poly(4-vinylpyridine) | Utilized in self-assembly to create 2D gold islands for sensor electrodes | Demonstrates the self-assembly potential of related vinylpyridine-containing block copolymers. |

Smart Polymers with Responsive Properties (e.g., pH-Responsive Systems)

Polymers derived from vinylbenzamide structures have shown promise in developing smart materials that respond to external stimuli. Research indicates that derivatives such as N,N'-diethyl-4-vinylbenzamide have been successfully incorporated into pH-responsive microgel systems qmul.ac.uk. Additionally, polymers based on the related structure poly[N-(4-vinylbenzyl)-N,N-dialkylamine] have been synthesized and demonstrated to exhibit both thermo-responsive behavior (lower critical solution temperature, LCST, and upper critical solution temperature, UCST) and pH-responsive characteristics researchgate.net. These findings suggest that the vinylbenzamide backbone, when appropriately substituted, can contribute to polymers that undergo conformational or solubility changes in response to environmental cues like pH variations, opening avenues for applications in drug delivery, sensing, and responsive hydrogels.

| Polymer Type/Monomer | Responsive Property | Trigger | Observed Behavior/Application Context | Notes |

| N,N'-diethyl-4-vinylbenzamide | pH-responsive | pH | Incorporated into pH-responsive microgel systems | Highlights the potential for pH-responsive behavior in vinylbenzamide derivatives. |

| Poly[N-(4-vinylbenzyl)-N,N-dialkylamine] | Thermo-responsive, pH-responsive | Temperature, pH | Exhibits LCST/UCST and pH response | Related structure demonstrating responsiveness, underscoring the potential of the vinylbenzamide backbone for stimuli-responsive materials. |

Organic and Hybrid Materials Development

The development of organic and hybrid materials is central to advancements in electronics, photonics, and sensing. These materials often leverage conjugated systems or specific functional groups to achieve desired electronic and optical properties.

Emerging Trends and Future Research Directions

Sustainable Synthesis and Green Chemistry Principles in Vinylbenzamide Production

The chemical industry is undergoing a paradigm shift towards more sustainable and environmentally friendly processes, guided by the principles of green chemistry. yale.edupsu.edu The synthesis of 4-Vinylbenzamide is an area ripe for the application of these principles to minimize environmental impact and enhance economic viability.

Future research in the sustainable synthesis of this compound is expected to focus on several key areas:

Use of Renewable Feedstocks : Traditional synthesis routes for vinyl monomers often rely on petroleum-based starting materials. A key future direction will be the exploration of bio-based feedstocks derived from renewable resources to produce this compound, thereby reducing the carbon footprint of the process. psu.edujddhs.com

Catalysis : The development of highly efficient and selective catalysts is a cornerstone of green chemistry. epa.gov Research will likely focus on designing novel catalytic systems, including biocatalysts, that can facilitate the synthesis of this compound under milder reaction conditions with higher atom economy and reduced waste generation. jddhs.comsigmaaldrich.com The use of catalytic reagents is superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times. epa.gov

Safer Solvents and Auxiliaries : Many conventional chemical syntheses utilize volatile and hazardous organic solvents. jctjournal.com A significant trend is the investigation of greener solvent alternatives, such as water, supercritical fluids, or ionic liquids, for the production of this compound. jddhs.comopcw.org The ideal scenario is to develop solvent-free reaction conditions where possible. jddhs.com

Energy Efficiency : Minimizing the energy requirements of chemical processes is crucial for both environmental and economic sustainability. yale.edu Future synthetic routes for this compound will aim for lower reaction temperatures and pressures, potentially through the use of advanced catalytic systems or alternative energy sources like microwave or ultrasound irradiation. sigmaaldrich.com

Waste Prevention and Reduction : A fundamental principle of green chemistry is the prevention of waste rather than its treatment after it has been created. yale.eduepa.gov This involves designing synthetic pathways with high atom economy, minimizing the use of protecting groups and other derivatives that generate waste, and developing processes with facile product isolation and purification. epa.govsigmaaldrich.com

| Green Chemistry Principle | Application in this compound Production |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |

| Safer Solvents and Auxiliaries | Avoiding or replacing hazardous solvents with safer alternatives. |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding the use of temporary modifications. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. |

Integration with Artificial Intelligence and Machine Learning in Materials Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and design of new materials with tailored properties. researchgate.netijisae.org This data-driven approach has the potential to significantly impact the development of novel polymers and materials based on this compound.

Key areas where AI and ML are expected to contribute include:

Predictive Modeling of Polymer Properties : Machine learning algorithms can be trained on existing data to predict the physicochemical properties of polymers based on their monomeric composition and structure. bris.ac.ukintellegens.com This will enable the in-silico design of this compound-based polymers with specific characteristics, such as thermal stability, mechanical strength, or responsiveness to stimuli, before their actual synthesis, saving significant time and resources. bris.ac.uk

Accelerated Discovery of New Materials : AI can be employed to screen vast virtual libraries of potential monomers and polymer architectures to identify promising candidates for specific applications. mdpi.com By combining this compound with other monomers in silico, researchers can rapidly explore a wide range of material possibilities.

Optimization of Synthesis and Processing Parameters : Machine learning models can be used to optimize reaction conditions and processing parameters for the synthesis and fabrication of this compound-based materials. mdpi.com This can lead to improved yields, enhanced material performance, and more efficient manufacturing processes.

| AI/ML Application | Impact on this compound Research |

| Predictive Modeling | Design of polymers with desired properties before synthesis. |

| High-Throughput Screening | Rapid identification of novel material compositions. |

| Process Optimization | Improved efficiency and outcomes in synthesis and manufacturing. |

Development of Multi-Stimuli Responsive Materials Based on this compound Polymers

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. researchgate.net The development of materials that can respond to multiple stimuli is a rapidly growing area of research with applications in fields such as drug delivery, sensors, and soft robotics. mdpi.comresearchgate.net The unique chemical structure of this compound, with its vinyl group for polymerization and its amide group capable of hydrogen bonding and other interactions, makes it an excellent candidate for incorporation into multi-stimuli responsive polymers.

Future research will likely focus on designing this compound-based polymers that respond to a combination of stimuli, including:

pH and Temperature : By copolymerizing this compound with monomers that exhibit pH or temperature sensitivity, it is possible to create materials that respond to changes in both of these environmental cues. dtu.dknih.gov

Light : The incorporation of photo-responsive moieties into this compound polymers can lead to materials that change their properties upon exposure to light of a specific wavelength. rsc.org

Redox Potential : Polymers that are sensitive to the surrounding redox environment can be developed by incorporating redox-active groups alongside this compound. researchgate.net

The ability to respond to multiple stimuli allows for more precise control over the material's behavior and opens up possibilities for more sophisticated applications. mdpi.comfu-berlin.de

| Stimulus Combination | Potential Application |

| pH and Temperature | Targeted drug delivery systems that release their payload in specific physiological environments. nih.gov |

| Light and pH | Smart coatings that can change their properties on demand. |

| Redox and Temperature | Biocompatible materials for use in environments with varying oxidative stress. |

Advanced Characterization Techniques for In-Operando Studies

Understanding the dynamic behavior of materials under real-world operating conditions is crucial for optimizing their performance and designing next-generation materials. In-operando characterization techniques allow researchers to probe the structural and chemical changes in a material as it is functioning. ucl.ac.ukresearchgate.net

The application of advanced in-operando techniques to this compound-based materials is an emerging research direction. These techniques can provide unprecedented insights into:

Polymerization Kinetics and Mechanisms : In-operando spectroscopic and scattering techniques can be used to monitor the polymerization of this compound in real-time, providing valuable information about reaction kinetics and the evolution of polymer structure.

Stimuli-Responsive Behavior : Techniques such as in-operando X-ray scattering and spectroscopy can be employed to directly observe the structural and chemical changes that occur in this compound-based smart materials as they respond to stimuli. researchgate.net

Performance in Devices : For applications in areas such as sensors or actuators, in-operando characterization can be used to correlate the material's properties with its performance in a functioning device.

| Characterization Technique | Information Gained |

| In-operando X-ray Diffraction/Scattering | Real-time structural changes during a process. researchgate.netresearchgate.net |

| In-operando Spectroscopy (e.g., Raman, IR) | Evolution of chemical bonding and functional groups. |

| In-operando Microscopy (e.g., AFM, SEM) | Morphological changes at the nanoscale. |

Interdisciplinary Approaches in Materials and Life Sciences Research Utilizing this compound Frameworks

The unique properties of this compound-based polymers, such as their potential for biocompatibility and functionalization, make them attractive candidates for applications at the interface of materials science and life sciences. nih.gov Future research will increasingly involve interdisciplinary collaborations to explore the use of these materials in biomedical applications.

Key areas of interdisciplinary research include:

Drug Delivery Systems : this compound-based nanoparticles and hydrogels can be designed for the controlled and targeted delivery of therapeutic agents. nih.govnih.gov The ability to create multi-stimuli responsive systems further enhances their potential for sophisticated drug delivery applications. nih.govnih.gov

Tissue Engineering : Scaffolds made from this compound-based polymers can provide a supportive environment for cell growth and tissue regeneration. nmb-journal.comresearchgate.net The ability to tailor the mechanical properties and biocompatibility of these materials is crucial for their success in this field. mst.edu

Biomedical Imaging : By incorporating imaging agents or responsive moieties, this compound-based polymers could be developed as contrast agents for advanced medical imaging techniques like magnetic resonance imaging (MRI). nih.gov

The convergence of materials science, chemistry, biology, and medicine will be essential for translating the potential of this compound-based materials into tangible benefits for human health.

Q & A

Q. What are the optimal synthetic methodologies for preparing 4-Vinylbenzamide with high purity, and how can reaction conditions be systematically optimized?

Answer : The synthesis of this compound typically involves amidation or polymerization reactions. Key steps include:

- Amidation : Reacting 4-vinylbenzoic acid with ammonia or amine derivatives under catalytic conditions (e.g., carbodiimide coupling agents).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate the product.

- Optimization : Use a factorial design of experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC and purity via -NMR integration .

- Validation : Compare melting points and spectral data (IR, -NMR) with literature or computational predictions (e.g., ChemDraw simulations) .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and reactivity?

Answer :

- Spectroscopic Analysis :

- - and -NMR to confirm vinyl and amide proton environments.

- FT-IR for characteristic amide C=O (1650–1700 cm) and vinyl C=C (1600–1640 cm) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can this compound’s selectivity in polymer interactions with metalloproteinases (e.g., MMP-9) be quantitatively assessed, and what statistical methods validate these interactions?

Answer :

- Experimental Design :

- Prepare copolymer libraries with this compound and methacrylamide (Table 1 in ).

- Use fluorescence quenching assays to measure binding affinity () with MMP-8.

- Statistical Validation :

- Apply linear discriminant analysis (LDA) to differentiate binding selectivity between isozymes.

- Use ANOVA to compare interaction strengths across polymer groups, controlling for monomer ratios and solvent polarity .

Q. How should researchers address contradictions in reported data on this compound’s polymerization kinetics, and what methodologies ensure reproducibility?

Answer :

- Root-Cause Analysis :

- Compare reaction conditions (e.g., initiator type, temperature) across studies.

- Use Arrhenius plots to identify discrepancies in activation energies ().

- Reproducibility Protocol :

Q. What experimental frameworks are recommended for studying this compound’s role in stimuli-responsive hydrogels, and how can variables like pH and temperature be controlled?

Answer :

- Hydrogel Fabrication :

- Crosslink this compound with N-isopropylacrylamide (NIPAM) via free-radical polymerization.

- Variable Control :

- Use a thermostatic bath (±0.1°C) for temperature-dependent swelling studies.

- Buffer solutions (pH 3–10) to assess pH-responsive behavior via gravimetric analysis.

- Data Interpretation :

Methodological Guidelines

Q. How can researchers design a robust hypothesis-driven study to explore this compound’s potential in drug-delivery systems?

Answer :

- Hypothesis Development :

- Example: “this compound’s vinyl group enables covalent drug conjugation via Michael addition, enhancing payload retention.”

- Experimental Workflow :

Q. What strategies mitigate bias when analyzing this compound’s cytotoxicity in cell-based assays?

Answer :

- Blinding : Assign sample codes (e.g., A, B, C) to prevent observer bias during viability assessments (MTT assays).

- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) groups.

- Data Normalization : Express cytotoxicity as % viability relative to controls, using Z-score standardization for outlier removal .

Q. How can machine learning models enhance the prediction of this compound’s physicochemical properties for material science applications?

Answer :

- Dataset Curation : Compile experimental data (logP, solubility, Tg) from Reaxys or PubChem .

- Model Training : Use random forest or neural networks to correlate monomer structure with properties.

- Validation : Calculate Q values via cross-validation and compare predictions with empirical measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。